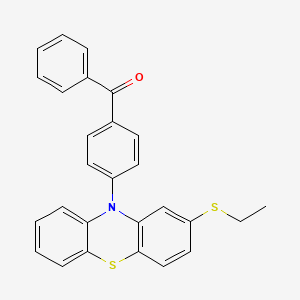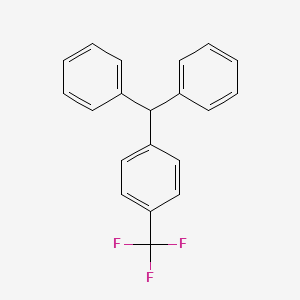
4-(Trifluoromethyl)-1-benzhydrylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-(Trifluoromethyl)phenyl)methylene)dibenzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include:
Catalyst: Lewis acids such as aluminum chloride (AlCl3)
Solvent: Anhydrous conditions using solvents like dichloromethane (DCM)
Temperature: Controlled temperatures ranging from 0°C to room temperature
Industrial Production Methods: Industrial production of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene may involve large-scale batch reactions using similar catalysts and solvents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: H2 with Pd/C catalyst
Substitution: Halogens or nitrating agents in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Reduced derivatives with hydrogenated phenyl rings
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry: ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the industrial sector, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which ((4-(Trifluoromethyl)phenyl)methylene)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The methylene bridge and benzene rings contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.
Comparación Con Compuestos Similares
- (4-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenyl)acetic acid
- (4-(Trifluoromethyl)phenyl)amine
Comparison: Compared to these similar compounds, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is unique due to the presence of the methylene bridge connecting two benzene rings. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H15F3 |
|---|---|
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
1-benzhydryl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H15F3/c21-20(22,23)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Clave InChI |
OWUWYNHJLANNNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


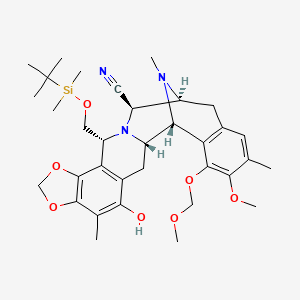
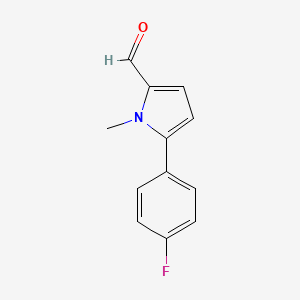

![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
![8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14113693.png)
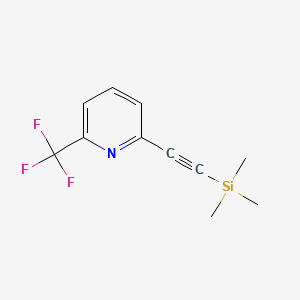
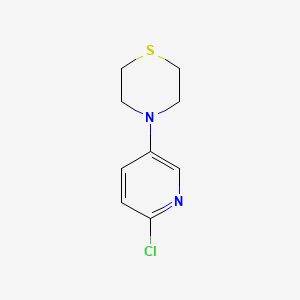
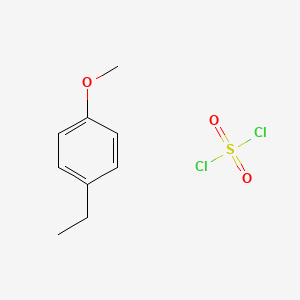
![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)

![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
